Introduction: The Critical Role of Starting Material Purity in Research
Introduction: The Critical Role of Starting Material Purity in Research
An In-Depth Technical Guide to Sourcing and Verifying High-Purity 8-bromo-1,6-naphthyridine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
8-bromo-1,6-naphthyridine-3-carboxylic acid is a specialized heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The naphthyridine core is a key pharmacophore found in numerous biologically active compounds, notably antibacterial agents[1][2]. The precise arrangement of its bromine and carboxylic acid functionalities makes it a versatile synthon for creating complex molecular architectures through cross-coupling reactions and amide bond formations.
In the rigorous environment of drug development, the purity of such starting materials is not a trivial detail; it is the bedrock of reliable, reproducible, and meaningful results. The presence of even minor impurities can lead to unforeseen side reactions, generate misleading biological data, and introduce significant delays and costs into the research pipeline. This guide provides a comprehensive framework for sourcing high-purity 8-bromo-1,6-naphthyridine-3-carboxylic acid, establishing a robust in-house quality control protocol, and understanding the context of its chemical properties.
Compound Profile & Identification
Accurate identification is the first step in procurement. Confusion between isomers is a common pitfall when sourcing complex reagents. The target compound is specifically the 3-carboxylic acid isomer.
| Identifier | Value | Source |
| IUPAC Name | 8-bromo-1,6-naphthyridine-3-carboxylic acid | - |
| CAS Number | 2089649-21-6 | [3] |
| Molecular Formula | C₉H₅BrN₂O₂ | [3] |
| Molecular Weight | 253.05 g/mol | |
| Typical Form | Solid | [3] |
Note: Several isomers exist, such as 8-bromo-1,6-naphthyridine-2-carboxylic acid (CAS 197507-55-4)[4]. It is imperative to verify the CAS number with the supplier before purchase.
Part 1: Sourcing and Supplier Verification
Sourcing specialized, high-purity reagents requires a diligent approach beyond a simple catalog search. The primary objective is to secure a consistent supply of material with a well-defined and documented purity profile.
Identified Suppliers
The availability of this specific isomer can be limited. Researchers should begin their search with established global suppliers who provide comprehensive analytical data.
| Supplier | Product Details | Reported Purity | Notes |
| Sigma-Aldrich (Merck) | 8-Bromo-1,6-naphthyridine-3-carboxylic acid; CAS: 2089649-21-6 | 97% | Sourced from Bide Pharmatech[3]. |
This table is based on currently available data. Researchers should always conduct their own searches as supplier inventories change.
Supplier Vetting Protocol: A Self-Validating System
Trust in a supplier is built on verification. Before committing to a large-scale purchase, the following steps are essential:
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Request a Certificate of Analysis (CoA): A CoA is non-negotiable. It should be lot-specific and detail the purity determination method (e.g., HPLC, qNMR) and the results.
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Inquire about Analytical Methods: Ask the supplier for the specific parameters of their quality control tests. What HPLC column was used? What were the mobile phase and gradient? This information is crucial for replicating their results.
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Evaluate Purity Claims: A purity claim of ">98%" should be supported by high-resolution data. Scrutinize the provided spectra for minor peaks that may not have been integrated into the purity calculation.
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Order a Sample for In-House Validation: The ultimate validation comes from testing the material in your own laboratory using the methods outlined in the next section.
Caption: Procurement and Quality Control (QC) Workflow.
Part 2: In-House Purity Assessment & Verification
Independent verification of purity is a cornerstone of scientific integrity. A multi-technique approach is recommended to build a comprehensive profile of the material, confirming not only its identity and purity but also identifying any potential impurities that could impact downstream applications.
Pillar 1: Chromatographic Purity (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) is the workhorse for purity assessment of non-volatile organic compounds in the pharmaceutical industry[5]. A reverse-phase method is ideal for this molecule.
Causality Behind Method Choice: The aromatic naphthyridine core possesses a strong chromophore, making UV detection highly sensitive. Reverse-phase chromatography (using a C18 column) is chosen for its robustness and its ability to effectively separate the polar analyte from potential non-polar and closely related polar impurities.
Detailed Experimental Protocol: HPLC-UV
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Sample Preparation:
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Accurately weigh ~5 mg of the compound.
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Dissolve in a suitable solvent (e.g., a small amount of DMSO followed by dilution with mobile phase) to a final concentration of ~0.5 mg/mL. Ensure complete dissolution.
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Instrumentation and Conditions:
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HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a diode array detector (DAD) or multi-wavelength UV detector.
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Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)[6].
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Flow Rate: 1.0 mL/min[6].
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Column Temperature: 30 °C[6].
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Detection Wavelength: Scan from 210-400 nm; quantify at a wavelength of maximum absorbance (e.g., ~254 nm or ~320 nm, to be determined from the UV spectrum).
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Injection Volume: 5 µL.
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Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
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Data Analysis:
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Purity Calculation: Determine purity by the area percentage of the main peak relative to the total area of all integrated peaks.
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Trustworthiness Check: The system is self-validating. Before analysis, perform a blank injection (mobile phase) to ensure no system peaks interfere. The main peak should be symmetrical (tailing factor between 0.9 and 1.5).
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Pillar 2: Structural Confirmation (NMR & MS)
While HPLC determines purity, it does not definitively confirm structure. NMR and Mass Spectrometry are essential for structural verification.
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¹H-NMR (Proton NMR): This technique provides information on the number, connectivity, and chemical environment of protons. The spectrum should be clean, with integral values matching the expected number of protons for the structure. Key impurities to look for are residual solvents (e.g., from synthesis or purification) or starting materials.
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Mass Spectrometry (MS): Typically performed via LC-MS using the same HPLC method. This confirms the molecular weight of the main peak. The observed mass should correspond to the calculated mass of the compound ([M+H]⁺ or [M-H]⁻).
Caption: Sequential workflow for analytical purity and identity verification.
Pillar 3: Understanding Potential Impurities
An expert understanding of the potential synthesis routes provides insight into likely impurities. While the exact synthesis of this specific isomer is proprietary, general knowledge of naphthyridine synthesis suggests potential impurities could include[1][2][7][8]:
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Starting Materials: Unreacted precursors from the cyclization and functionalization steps.
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Positional Isomers: Bromination at a different position or migration of the carboxylic acid group.
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Over- or Under-brominated Species: Di-brominated or non-brominated naphthyridine analogs.
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Hydrolysis Products: Decarboxylation or other degradation products.
Conclusion
The integrity of advanced chemical research and drug development is directly linked to the quality of the foundational materials. For a specialized reagent like 8-bromo-1,6-naphthyridine-3-carboxylic acid, a rigorous, evidence-based approach to sourcing and verification is paramount. By combining diligent supplier vetting with a multi-technique analytical workflow (HPLC, MS, and NMR), researchers can ensure the material they use is of the required purity and identity. This self-validating system not only builds confidence in experimental outcomes but also upholds the principles of scientific reproducibility and excellence.
References
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Chemcd. 8-BROMO-1,6-NAPHTHYRIDINE ,17965-74-1 Buyers. [Link]
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Dana Bioscience. 8-Bromo-1,6-naphthyridine-2-carboxylic acid hydrobromide 1g. [Link]
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American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
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ResearchGate. Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 1,8-Naphthyridine-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents (Part-1). [Link]
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PubMed. Pyridonecarboxylic acids as antibacterial agents. 2. Synthesis and structure-activity relationships of 1,6,7-trisubstituted 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, including enoxacin, a new antibacterial agent. [Link]
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Organic Chemistry Portal. Bromocarboxylic acid synthesis by bromination. [Link]
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Internet Scientific Publications. Synthesis And Anti Microbial Studies Of Certain Schiff Bases Containing 1,8-Naphthyridine Moiety. [Link]
Sources
- 1. Pyridonecarboxylic acids as antibacterial agents. 2. Synthesis and structure-activity relationships of 1,6,7-trisubstituted 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, including enoxacin, a new antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ispub.com [ispub.com]
- 3. 8-Bromo-1,6-naphthyridine-3-carboxylic acid | 2089649-21-6 [sigmaaldrich.cn]
- 4. 197507-55-4 | 8-Bromo-1,6-naphthyridine-2-carboxylic acid - AiFChem [aifchem.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Bromocarboxylic acid synthesis by bromination [organic-chemistry.org]
